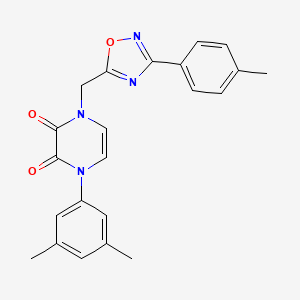

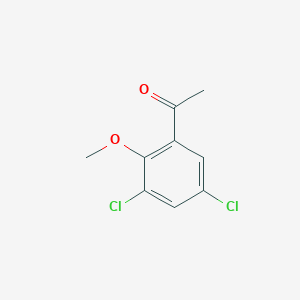

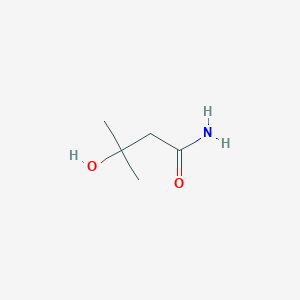

![molecular formula C15H10BrClN2OS B3002493 (E)-2-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865543-85-7](/img/structure/B3002493.png)

(E)-2-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "(E)-2-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide" is a chemical entity that appears to be related to benzamide derivatives with potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their properties. For instance, benzamide derivatives are known to possess important biological properties and have been synthesized for various pharmacological studies, including anticancer evaluations .

Synthesis Analysis

The synthesis of benzamide derivatives can be achieved through various methods. One such method is the reaction of bromobenzoic acid with an appropriate amine, as demonstrated in the synthesis of 2-bromo-N-(2,4-difluorobenzyl)benzamide, which achieved a high yield of 92% . Another approach is the microwave-assisted, solvent-free synthesis of Schiff's bases containing a thiadiazole scaffold and benzamide groups, which has been shown to be a facile method for producing such compounds . Although these methods are not specific to the compound , they provide a foundation for understanding the potential synthetic routes that could be applied.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be characterized using various spectroscopic techniques, such as NMR, EI-MS, and FT-IR, as well as single-crystal X-ray diffraction analysis . These techniques allow for the determination of the molecular geometry, crystal system, and space group, as well as the identification of specific intermolecular interactions, such as hydrogen bonds and halogen-π interactions . Theoretical calculations, including Hartree-Fock and Density Functional Theory (DFT) methods, can also be employed to predict the electronic structure and properties of these compounds .

Chemical Reactions Analysis

While the provided papers do not detail specific chemical reactions involving the compound "(E)-2-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide," they do suggest that benzamide derivatives can be further functionalized or participate in reactions due to the presence of reactive groups such as bromo and amide functionalities . These reactive sites could potentially be exploited in further synthetic transformations or in interactions with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be influenced by their molecular structure and the nature of their substituents. For example, the crystal structure analysis provides information on the solid-state properties, such as the unit cell dimensions and volume . The presence of specific functional groups can also affect properties like solubility, melting point, and stability. Additionally, computational studies can predict ADMET properties, which are crucial for assessing the drug-likeness of these compounds .

Relevant Case Studies

The anticancer activity of benzamide derivatives has been evaluated in vitro against several human cancer cell lines, with some compounds exhibiting promising activity and comparable GI50 values to standard drugs . Molecular docking studies can be used to predict the mechanism of action, and ADMET predictions help in assessing the potential of these compounds as oral drugs . These case studies highlight the relevance of benzamide derivatives in medicinal chemistry and their potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Synthesis Methods : Novel methods for synthesizing benzamides, including compounds similar to (E)-2-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide, have been developed. For instance, Saeed et al. (2013) described an efficient synthesis of N-(3-(2-benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides using bromine in dry acetone in the presence of triethylamine (Saeed & Rafique, 2013). Similarly, Saeed (2009) reported a microwave-irradiated synthesis method for related compounds, offering a cleaner, more efficient alternative to traditional thermal heating methods (Saeed, 2009).

Antifungal Activity : Some benzamide derivatives, including compounds structurally related to (E)-2-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide, have been evaluated for antifungal properties. Saeed et al. (2008) synthesized various benzamides and assessed their in vitro antifungal activity, finding them to exhibit low to moderate effectiveness (Saeed et al., 2008).

Chemosensors for Cyanide Anions : Coumarin benzothiazole derivatives, closely related to the compound , have been synthesized and investigated for their ability to detect cyanide anions. Wang et al. (2015) demonstrated that these compounds could recognize cyanide anions through a Michael addition reaction, exhibiting observable color changes (Wang et al., 2015).

Antimicrobial Properties : Derivatives of benzamides, similar to (E)-2-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide, have shown potential as antimicrobial agents. Liaras et al. (2011) synthesized (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones, exhibiting potent antimicrobial activity against various bacteria and fungi (Liaras et al., 2011).

Anti-Infective Drug Potential : The thiazolide class, to which (E)-2-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is related, has been identified as having broad-spectrum anti-infective properties. Hemphill et al. (2012) discussed thiazolides like nitazoxanide, showing effectiveness against various pathogens and even proliferating mammalian cells (Hemphill, Müller, & Müller, 2012).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-bromo-N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrClN2OS/c1-19-13-11(17)7-4-8-12(13)21-15(19)18-14(20)9-5-2-3-6-10(9)16/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMSQXBIKZUVFKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

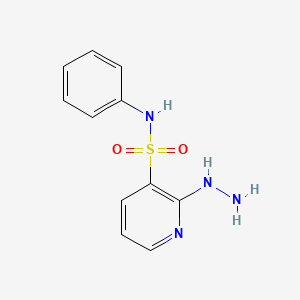

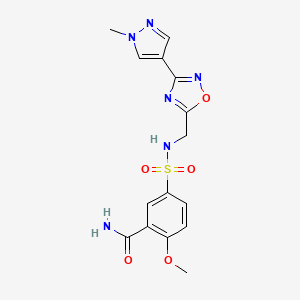

![Ethyl 2-(2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B3002412.png)

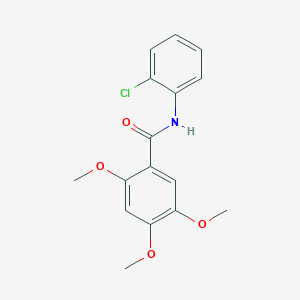

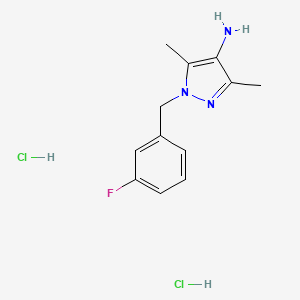

![N-(3-cyanophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B3002415.png)

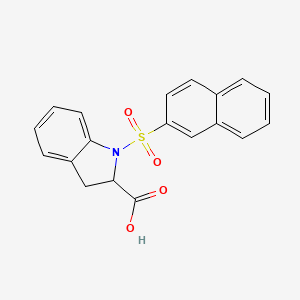

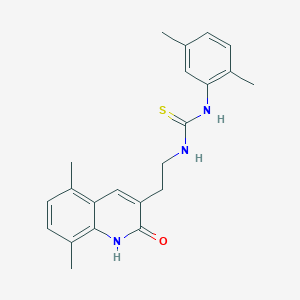

![Ethyl 2-[[(Z)-2-cyano-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3002424.png)

![3,9-dimethyl-1-(2-piperidin-1-ylethyl)-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B3002426.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B3002429.png)